

An In-depth Technical Guide to 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine
CAS No.:	1261365-50-7
Cat. No.:	B581545

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine is a halogenated and functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a chloro group, a methoxy group, and a protected aldehyde (dimethoxymethyl acetal), offers a versatile scaffold for the synthesis of complex molecular architectures. Pyridine rings are a cornerstone in pharmaceutical development, present in a vast array of FDA-approved drugs, owing to their ability to engage in various biological interactions and their synthetic tractability.^{[1][2]} This guide provides a comprehensive overview of the physical properties, a plausible synthetic route, and the potential applications of this valuable building block.

Physicochemical Properties

Detailed experimental data for **5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine** is not extensively reported in public literature. The following table summarizes its known identifiers

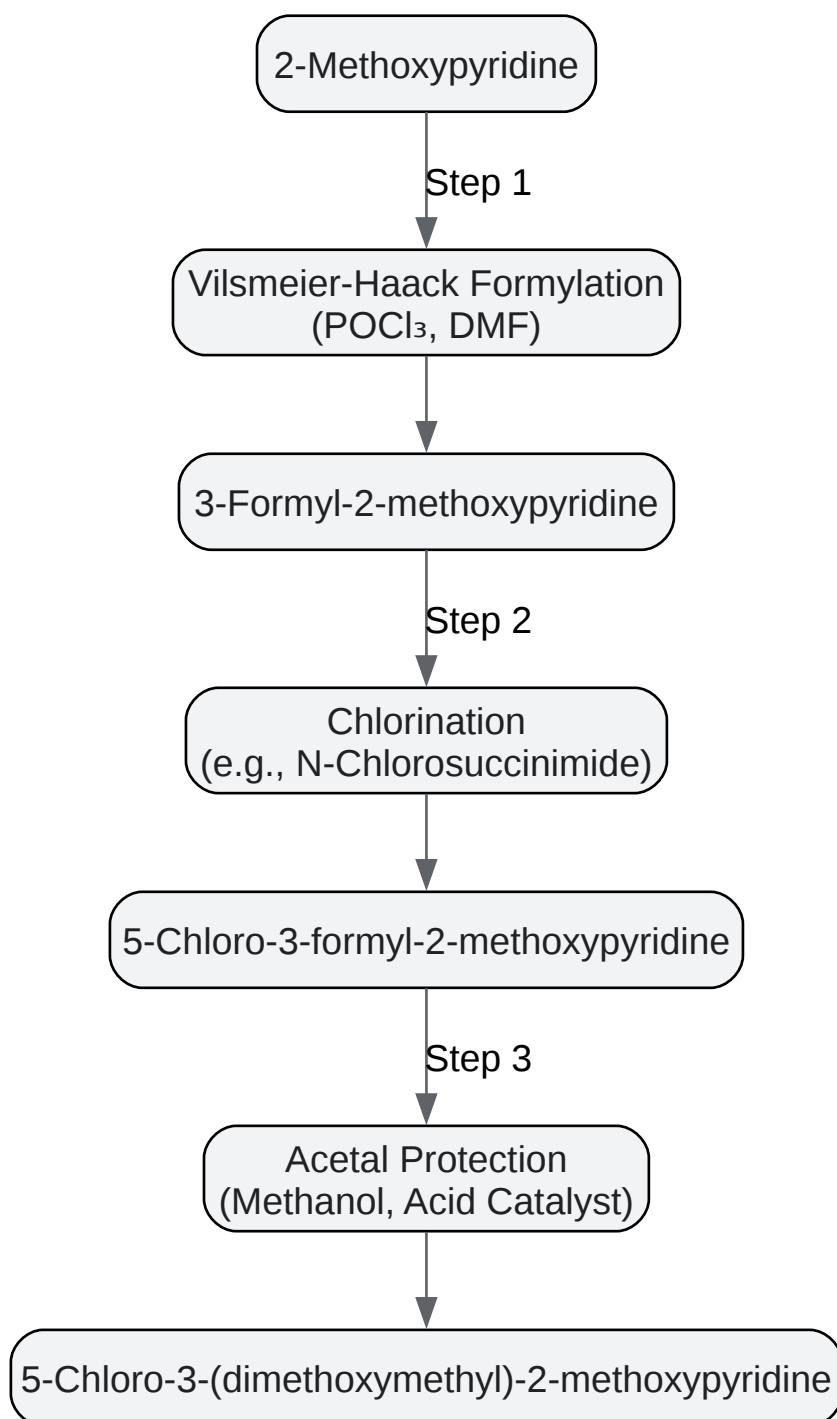
and predicted physical properties based on its structure and data from analogous compounds.

Property	Value	Source/Justification
CAS Number	1261365-50-7	[3][4]
Molecular Formula	C ₉ H ₁₂ ClNO ₃	[3][4]
Molecular Weight	217.65 g/mol	[3][4]
Appearance	Colorless to light yellow liquid or low-melting solid	Predicted based on similar substituted pyridines.
Boiling Point	>200 °C (Predicted)	Extrapolated from related substituted methoxypyridines.
Melting Point	<30 °C (Predicted)	Many small, functionalized pyridines are liquids or low-melting solids at room temperature.
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Low solubility in water.	Predicted based on the molecule's polarity and functional groups.
Storage	Inert atmosphere, 2-8°C	[4]

Synthesis and Purification

A definitive, published synthetic protocol for **5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine** is not readily available. However, a scientifically sound and logical multi-step synthesis can be proposed based on well-established organic chemistry transformations. The proposed pathway starts from the commercially available 2-methoxypyridine and involves three key steps: Vilsmeier-Haack formylation, regioselective chlorination, and acetal protection.

Proposed Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine**.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Vilsmeier-Haack Formylation of 2-Methoxypyridine

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.^{[5][6]} The methoxy group at the 2-position of the pyridine ring is an electron-donating group, which activates the ring towards electrophilic substitution, directing the formylation primarily to the 3- and 5-positions. The 3-position is generally favored due to electronic and steric factors.

- **Reagent Preparation:** In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool phosphorus oxychloride (POCl_3 , 1.2 eq) in anhydrous dichloromethane (DCM) to 0 °C.
- **Vilsmeier Reagent Formation:** Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise to the cooled POCl_3 solution, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent, a chloroiminium salt.
- **Formylation Reaction:** Add a solution of 2-methoxypyridine (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
- **Extraction:** Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-formyl-2-methoxypyridine.

Step 2: Chlorination of 3-Formyl-2-methoxypyridine

The formyl group is a deactivating group, which will direct the subsequent electrophilic chlorination to the 5-position of the pyridine ring. N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation.

- **Reaction Setup:** Dissolve the crude 3-formyl-2-methoxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

- Chlorination: Add N-Chlorosuccinimide (NCS, 1.1 eq) portion-wise to the solution at room temperature.
- Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) until the starting material is consumed, as indicated by TLC.
- Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted NCS, followed by brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain 5-chloro-3-formyl-2-methoxypyridine.

Step 3: Acetal Protection of 5-Chloro-3-formyl-2-methoxypyridine

The aldehyde functional group is often protected as an acetal to prevent its reaction in subsequent synthetic steps where basic or nucleophilic conditions are employed.^[7]

- Reaction Setup: Dissolve 5-chloro-3-formyl-2-methoxypyridine (1.0 eq) in an excess of anhydrous methanol, which acts as both the reagent and the solvent.
- Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or concentrated sulfuric acid.
- Reaction: Stir the mixture at room temperature for several hours. The formation of the acetal is an equilibrium reaction, and the large excess of methanol drives the equilibrium towards the product.
- Neutralization and Work-up: Neutralize the acid catalyst with a base, such as triethylamine or a saturated solution of sodium bicarbonate. Remove the excess methanol under reduced pressure.
- Extraction and Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product, **5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine**. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Reactivity and Stability

The reactivity of **5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine** is dictated by its functional groups:

- **Chloropyridine Moiety:** The chlorine atom at the 5-position can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at this position. The electron-withdrawing nature of the pyridine ring facilitates nucleophilic aromatic substitution under certain conditions.
- **Dimethoxymethyl Acetal:** The acetal group is stable under neutral and basic conditions but is readily hydrolyzed back to the aldehyde in the presence of aqueous acid. This allows for the selective unmasking of the formyl group when desired for subsequent reactions like Wittig olefination, reduction to an alcohol, or oxidation to a carboxylic acid.
- **Methoxy Group:** The methoxy group at the 2-position can potentially be cleaved under harsh acidic conditions (e.g., HBr) to reveal a hydroxyl group, although this would likely also hydrolyze the acetal.

The compound should be stored in an inert atmosphere at low temperatures (2-8°C) to prevent degradation.^[4] It is likely sensitive to strong acids and oxidizing agents.

Applications in Drug Discovery

While specific applications of **5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine** are not widely documented, its structural motifs are highly relevant in medicinal chemistry. Substituted pyridines are prevalent in numerous therapeutic agents across various disease areas, including oncology, infectious diseases, and central nervous system disorders.^{[1][2]}

The combination of a chloro, methoxy, and a masked formyl group on a pyridine scaffold provides a powerful platform for the generation of diverse chemical libraries for high-throughput screening.

- The chloro group serves as a handle for late-stage functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

- The methoxy group can influence the compound's metabolic stability and conformational preferences.
- The protected formyl group at the 3-position can be deprotected and elaborated into a variety of other functional groups, further expanding the chemical space that can be explored from this intermediate. For instance, the resulting aldehyde can be converted into amines, alcohols, or carboxylic acids, which are common functionalities in drug molecules for interacting with biological targets.

This trifunctionalized pyridine is a valuable intermediate for the synthesis of complex, polysubstituted pyridine derivatives as potential kinase inhibitors, GPCR modulators, or other targeted therapies.

Safety and Handling

As with any chemical, **5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine** should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemically resistant gloves.
- Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[4]
- Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the structure of **5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine** and analysis of similar compounds.

- ^1H NMR (CDCl_3 , 400 MHz):
 - δ 8.1-8.3 (d, 1H, pyridine H-6)

- δ 7.6-7.8 (d, 1H, pyridine H-4)
- δ 5.4-5.6 (s, 1H, acetal CH)
- δ 3.9-4.1 (s, 3H, pyridine-OCH₃)
- δ 3.3-3.5 (s, 6H, acetal-OCH₃)
- ¹³C NMR (CDCl₃, 100 MHz):
 - δ 160-165 (C-2)
 - δ 145-150 (C-6)
 - δ 138-142 (C-4)
 - δ 125-130 (C-5)
 - δ 120-125 (C-3)
 - δ 100-105 (acetal CH)
 - δ 53-56 (pyridine-OCH₃)
 - δ 52-55 (acetal-OCH₃)
- IR (neat, cm⁻¹):
 - ~2950-2850 (C-H stretch, alkyl)
 - ~1580, 1470, 1430 (C=C and C=N stretch, pyridine ring)
 - ~1100-1050 (C-O stretch, acetal and ether)
 - ~800-700 (C-Cl stretch)
- Mass Spectrometry (EI):

- Expected molecular ion peaks (M^+) at m/z 217 and 219 in a ~3:1 ratio, characteristic of a monochlorinated compound.
- Common fragmentation patterns would involve the loss of a methoxy group ($-OCH_3$) to give a fragment at m/z 186/188, or the loss of the entire dimethoxymethyl group.

Conclusion

5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine is a synthetically versatile building block with significant potential in drug discovery and development. While detailed experimental data is sparse, its synthesis can be reliably predicted from fundamental organic chemistry principles. The strategic arrangement of its functional groups provides multiple avenues for chemical modification, making it an attractive starting material for the creation of novel and complex molecules for biological screening. As the demand for new therapeutics continues to grow, the importance of such well-designed chemical intermediates will undoubtedly increase.

References

- ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. [[Link](#)]
- Lead Sciences. (n.d.). **5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine**. [[Link](#)]
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [[Link](#)]
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [[Link](#)]
- ResearchGate. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [[Link](#)]
- YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [[Link](#)]
- RSC Publishing. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. [[Link](#)]
- New Journal of Chemistry. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. [[Link](#)]

- Australian Government Department of Climate Change, Energy, the Environment and Water. (n.d.). Safe Handling of Organochlorine Pesticides on Farms. [[Link](#)]
- MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. [[Link](#)]
- Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [[Link](#)]
- ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [[Link](#)]
- ACS Publications. (n.d.). Correlations of the Infrared Spectra of Some Pyridines. [[Link](#)]
- Dove Medical Press. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. fishersci.com [fishersci.com]
- 2. [886374-01-2|5-Chloro-3-fluoro-2-methoxypyridine|BLD Pharm](https://www.bldpharm.com) [[bldpharm.com](https://www.bldpharm.com)]
- 3. [calpaclab.com](https://www.calpaclab.com) [[calpaclab.com](https://www.calpaclab.com)]
- 4. [5-Chloro-3-\(dimethoxymethyl\)-2-methoxypyridine - Lead Sciences](https://www.lead-sciences.com) [[lead-sciences.com](https://www.lead-sciences.com)]
- 5. [US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents](https://patents.google.com) [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [biosynth.com](https://www.biosynth.com) [[biosynth.com](https://www.biosynth.com)]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b581545/docs#an-in-depth-technical-guide-to-5-chloro-3-dimethoxymethyl-2-methoxypyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)